molecular formula C18H23Cl2NO3 B4138251 2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride

2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride

Cat. No. B4138251
M. Wt: 372.3 g/mol
InChI Key: KFYWMOIJOFWHDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride, also known as CE-123, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects:
2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis, or programmed cell death, in cancer cells. It can also inhibit the formation of beta-amyloid plaques and reduce inflammation in the brain. Additionally, it has been found to have anti-angiogenic properties, meaning it can prevent the growth of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride in lab experiments is that it has been shown to be effective in a variety of different cell lines and animal models. Additionally, it has a relatively low toxicity profile and does not appear to have significant side effects. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several potential future directions for research on 2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride. One area of interest is its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it may have applications in the treatment of other types of cancer, such as breast and lung cancer. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Scientific Research Applications

2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride has been studied extensively for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has been found to have anti-tumor properties and can inhibit the growth of cancer cells. Additionally, it has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-[[2-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO3.ClH/c1-2-22-17-5-3-4-15(12-20-10-11-21)18(17)23-13-14-6-8-16(19)9-7-14;/h3-9,20-21H,2,10-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYWMOIJOFWHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1OCC2=CC=C(C=C2)Cl)CNCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[(4-Chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-({2-[(4-chlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol hydrochloride
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